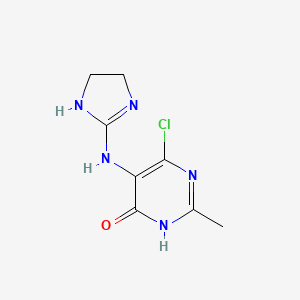

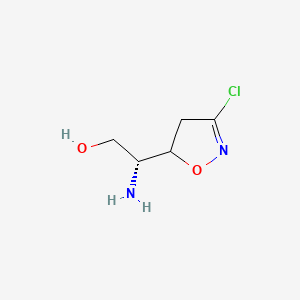

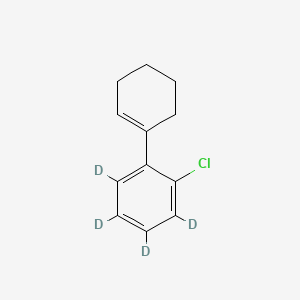

![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol” is a compound that contains a nitroxyl radical known as TEMPO . TEMPO is a stable free radical compound first prepared by Lebelev and Kazarnovskii in 1960 . It’s persistent free radical nature has been attributed to the kinetic stability imparted by the presence of its bulky substituents .

Synthesis Analysis

The synthesis of TEMPO can be achieved by the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP), and finally oxidation to yield TEMPO .Molecular Structure Analysis

The molecular structure of TEMPO is characterized by the presence of four methyl groups that provide steric bulk around the oxygen . This steric crowding makes it physically difficult for the radical to react with another molecule .Chemical Reactions Analysis

TEMPO is widely used in the oxidation of several functional groups , particularly in the oxidation of primary and secondary alcohols . It is also used as a catalyst in various alcohol and polyol oxidation reactions . The TEMPO/NaClO/NaBr system is a recyclable oxidation system .Physical And Chemical Properties Analysis

TEMPO is an orange-red sublimable crystal or liquid that is soluble in water and organic solvents such as ethanol and benzene . It has a low toxicity and strong irritancy . Due to the steric effect of the four methyl groups, TEMPO is stable against light and heat .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of TEMPO research could involve its use in living free radical polymerization . The adduct, 2,2,6,6-tetramethyl-1-(1-phenethyloxy)piperidine (TMPEP), smoothly undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .

Propiedades

Número CAS |

132416-36-5 |

|---|---|

Nombre del producto |

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol |

Fórmula molecular |

C17H27NO2 |

Peso molecular |

277.408 |

Nombre IUPAC |

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |

InChI |

InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |

Clave InChI |

HTXYDPFOHWAMGH-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

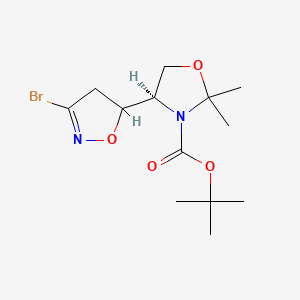

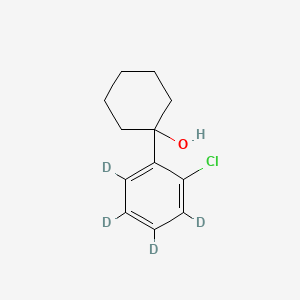

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

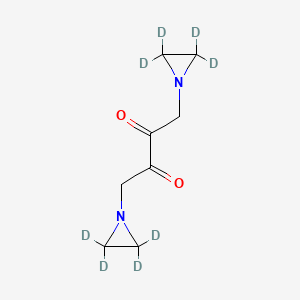

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-, cis- (9CI)](/img/no-structure.png)

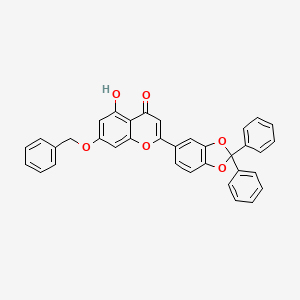

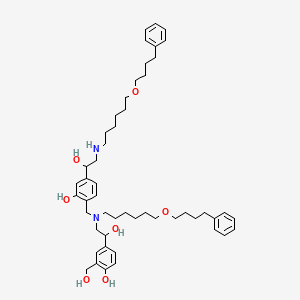

![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)